molecular formula C15H14O2 B2355410 4-(Benzyloxy)-3-methylbenzaldehyde CAS No. 158771-31-4

4-(Benzyloxy)-3-methylbenzaldehyde

Cat. No.: B2355410
CAS No.: 158771-31-4
M. Wt: 226.275
InChI Key: LDNPRWUOYUBMMP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. In this approach, 4-bromo-3-methylbenzaldehyde is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(Benzyloxy)-3-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-methylbenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of the benzyloxy and methyl groups provides a distinct set of chemical properties that can be exploited in various applications.

Biological Activity

4-(Benzyloxy)-3-methylbenzaldehyde, also known as a benzaldehyde derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure which allows it to interact with various biological targets, leading to a range of biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a benzyloxy group and an aldehyde functional group. This configuration is essential for its biological activity as it influences the compound's ability to interact with enzymes and receptors in biological systems.

Research indicates that this compound can modulate the activity of specific enzymes and receptors. The exact pathways through which it exerts its effects are still under investigation, but several studies suggest that it may influence cellular signaling pathways by interacting with proteins involved in metabolic processes .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antioxidant Activity

One notable area of research focuses on the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. Studies have shown that this compound exhibits significant antioxidative activity, which could be beneficial in preventing cellular damage associated with various diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives of benzaldehyde can exhibit antibacterial activity against various strains of bacteria. For instance, studies on related benzaldehyde compounds suggest that they can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, potentially making them useful in therapeutic applications for bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Cell Proliferation Inhibition : A study demonstrated that related compounds could inhibit proliferation in human cancer cell lines, suggesting potential anticancer properties .
  • PPARα Agonism : Research has indicated that certain analogues within the same chemical family can act as PPARα agonists, which may ameliorate conditions like inflammation and metabolic disorders .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on various cancer cell lines have revealed that this class of compounds can induce apoptosis, highlighting their potential as anticancer agents .

Summary Table of Biological Activities

Activity Description References
AntioxidantProtects against oxidative stress
AntimicrobialInhibits growth of bacteria like E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
PPARα AgonismModulates metabolic pathways and inflammation

Properties

IUPAC Name

3-methyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-9-14(10-16)7-8-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPRWUOYUBMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158771-31-4
Record name 4-(benzyloxy)-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methylbenzaldehyde (0.658 g), benzyl bromide (0.812 g) and potassium carbonate (1.0 g) in acetone (30 ml) was stirred and heated under reflux for 6 hours. The solvent was removed and the residues were partitioned between water and ethyl acetate. The aqueous phase was further extracted with ethyl acetate and the combined organic layers were washed with brine and dried. Removal of the solvent gave the title compound as a brown oil.
Quantity
0.658 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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